
4-Bromo-2-fluoro-5-methoxyaniline
Overview
Description
4-Bromo-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. This compound is used primarily as a laboratory reagent and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline typically involves the halogenation and subsequent substitution reactions on aniline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nitration, and reduction steps, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce corresponding quinones or amines .
Scientific Research Applications
4-Bromo-2-fluoro-5-methoxyaniline is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The presence of electron-withdrawing groups (bromine and fluorine) and the methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQVADKRUVUCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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